

Antitumor agent-105 stability in DMSO and culture media

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Compound of Interest

Compound Name: Antitumor agent-105

Cat. No.: B12394141

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Technical Support Center: Antitumor Agent-105

This technical support guide addresses common questions regarding the stability and handling of compounds referred to as "**Antitumor agent-105**". It is important to note that "**Antitumor agent-105**" can refer to several distinct molecules. Please identify your specific compound of interest from the sections below to ensure you are following the correct protocols.

Section 1: BNC105 (Vascular Disrupting Agent)

BNC105 is a tubulin polymerization inhibitor that functions as a vascular disrupting agent, primarily targeting the blood supply of solid tumors. It is often administered as the phosphate prodrug, BNC105P, which is rapidly converted to the active BNC105 form in vivo.^[1]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of BNC105?

While specific stability data in DMSO is not readily available in published literature, for small molecules like BNC105, it is standard practice to prepare concentrated stock solutions in high-purity, anhydrous DMSO. For short-term storage, aliquots can be kept at -20°C. For long-term storage, -80°C is recommended to minimize degradation.

Q2: What is the stability of BNC105 in cell culture media?

The stability of BNC105 in aqueous-based cell culture media has not been publicly detailed. As with many small molecule inhibitors, it is advisable to prepare fresh dilutions in media for each experiment from a DMSO stock. The final concentration of DMSO in the culture media should be kept low (typically $\leq 0.5\%$) to avoid solvent-induced cytotoxicity.^{[2][3][4]}

Q3: I'm observing precipitation when diluting my BNC105 DMSO stock into culture media. What can I do?

This is a common issue when a compound has lower aqueous solubility. To mitigate this:

- Ensure the DMSO stock is fully dissolved before dilution.
- Add the DMSO stock to the media while vortexing or stirring to ensure rapid dispersion.
- Avoid preparing large volumes of diluted compound in media that will not be used promptly.

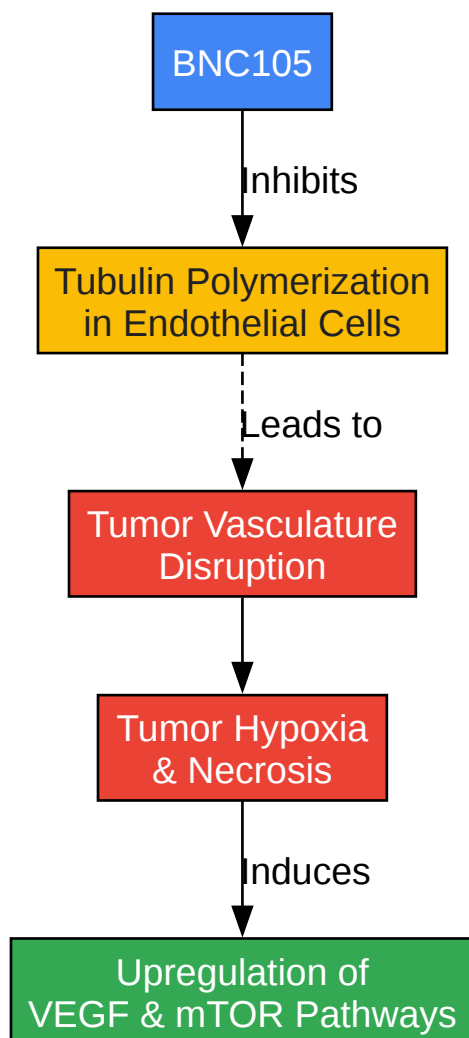
Experimental Protocols

Protocol 1: General Protocol for Cellular Assays

- Prepare a 10 mM stock solution of BNC105 in anhydrous DMSO.
- Aliquot the stock solution into single-use volumes and store at -80°C .
- On the day of the experiment, thaw an aliquot and serially dilute it in cell culture medium to the desired final concentrations.
- Ensure the final DMSO concentration in your assay does not exceed a level toxic to your specific cell line (generally $<0.5\%$).
- Add the diluted BNC105 to your cells and incubate for the desired period.

Signaling Pathway and Mechanism of Action

BNC105 disrupts tumor vasculature by inhibiting tubulin polymerization in endothelial cells, leading to a collapse of the tumor's blood supply. This results in hypoxia and necrosis within the tumor. This process can also lead to the upregulation of survival pathways such as VEGF and mTOR signaling as the tumor adapts to the hypoxic environment.



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Caption: Mechanism of Action for BNC105.

Section 2: TRC105 (Carotuximab) - Anti-Endoglin Monoclonal Antibody

TRC105, also known as Carotuximab, is a chimeric IgG1 monoclonal antibody that targets endoglin (CD105), a receptor highly expressed on proliferating endothelial cells in tumor vasculature.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store TRC105?

TRC105 is a protein therapeutic and should be handled under sterile conditions. It is typically supplied in a phosphate-buffered saline solution. For laboratory use, it should be stored at 2-8°C. Avoid freezing unless specified by the supplier, as freeze-thaw cycles can denature the antibody.

Q2: Can I dissolve TRC105 in DMSO?

No. DMSO is an organic solvent and is not a suitable vehicle for monoclonal antibodies like TRC105. It can cause the protein to denature and lose its activity. For experimental use, TRC105 should be diluted in sterile, protein-compatible aqueous solutions such as phosphate-buffered saline (PBS) or cell culture medium.

Q3: What is the stability of TRC105 in cell culture media?

When diluted in cell culture media for in vitro assays, TRC105 is expected to be stable for the duration of a typical experiment (e.g., 24-72 hours) when maintained under standard cell culture conditions (37°C, 5% CO₂). For longer-term experiments, the media should be replaced periodically.

Experimental Protocols

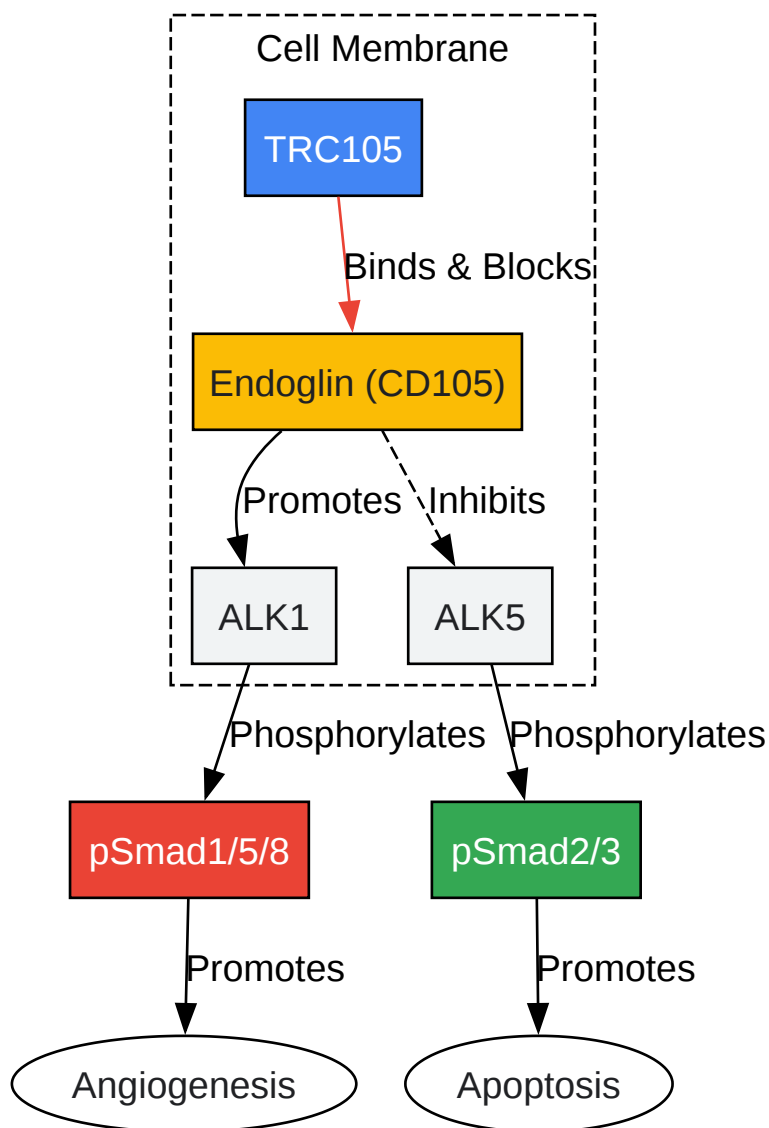
Protocol 2: General Protocol for In Vitro Endothelial Cell Assays

- Obtain TRC105 in its buffered solution.
- Determine the protein concentration from the supplier's datasheet.
- Under sterile conditions, dilute TRC105 to the desired final concentration directly in the cell culture medium.
- Add the TRC105-containing medium to endothelial cells (e.g., HUVECs) and incubate for the desired time to assess effects on proliferation, migration, or tube formation.

Signaling Pathway and Mechanism of Action

TRC105 binds to endoglin (CD105), which is a co-receptor for the TGF- β superfamily, including BMP-9. By binding to endoglin, TRC105 inhibits the pro-angiogenic ALK1/Smad1/5/8 signaling

pathway and promotes the anti-angiogenic ALK5/Smad2/3 pathway, leading to endothelial cell apoptosis and inhibition of angiogenesis.



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Caption: TRC105 Signaling Pathway Inhibition.

Section 3: "Anticancer Agent 105" (HY-149949) - Thienopyrimidine Derivative

This compound is a thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivative that has shown selective toxicity towards melanoma cells and induces apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

This compound is a small organic molecule. While specific public stability data is limited, compounds of this class are typically dissolved in DMSO to create a stock solution. For long-term stability, it is recommended to store the solid compound at -20°C or -80°C and prepare fresh DMSO stocks as needed. Aliquoted DMSO stocks should be stored at -80°C.

Q2: How stable is this compound in cell culture media?

Detailed stability studies in various culture media have not been published. It is best practice to assume limited stability in aqueous media and to add the compound to cell cultures immediately after dilution from a DMSO stock.

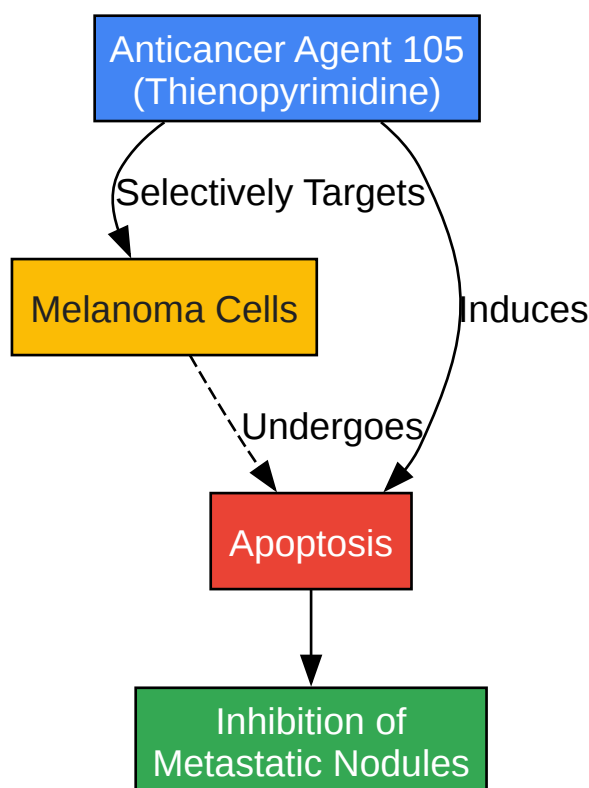
Experimental Protocols

Protocol 3: General Protocol for Cytotoxicity Assays

- Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
- Store aliquots of the stock solution at -80°C.
- Thaw an aliquot and create serial dilutions in your chosen cell culture medium.
- Treat your cells (e.g., B16-F10 melanoma cells) with the diluted compound.
- Incubate for a specified period (e.g., 48-72 hours) before assessing cell viability or apoptosis.

Mechanism of Action

The precise signaling pathway for this compound is not fully elucidated in the provided search results. However, it is known to selectively induce apoptosis in melanoma cells, suggesting it interferes with key survival pathways in these specific cancer cells.



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Caption: Logical Flow of Anticancer Agent 105's Effect.

Section 4: MS105 - PTK6 PROTAC Degradator

MS105 is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of Protein Tyrosine Kinase 6 (PTK6), an oncogenic driver in several cancers, including breast cancer.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and store MS105?

MS105 should be dissolved in anhydrous DMSO to prepare a stock solution. Store the stock solution in aliquots to avoid repeated freeze-thaw cycles.

Q2: What is the stability of MS105 in DMSO?

Quantitative stability data is available from some suppliers. The stability of MS105 in DMSO is summarized in the table below.

Q3: How stable is MS105 in cell culture media?

PROTACs are generally designed to be relatively stable in culture media for the duration of typical experiments (up to 72 hours). However, for optimal results, it is always recommended to use freshly prepared dilutions in media for each experiment.

Data Presentation

Table 1: Stability of MS105 in DMSO Solution

Storage Temperature	Duration	Stability
4°C	2 weeks	Stable
-80°C	6 months	Stable
Data sourced from DC Chemicals.		

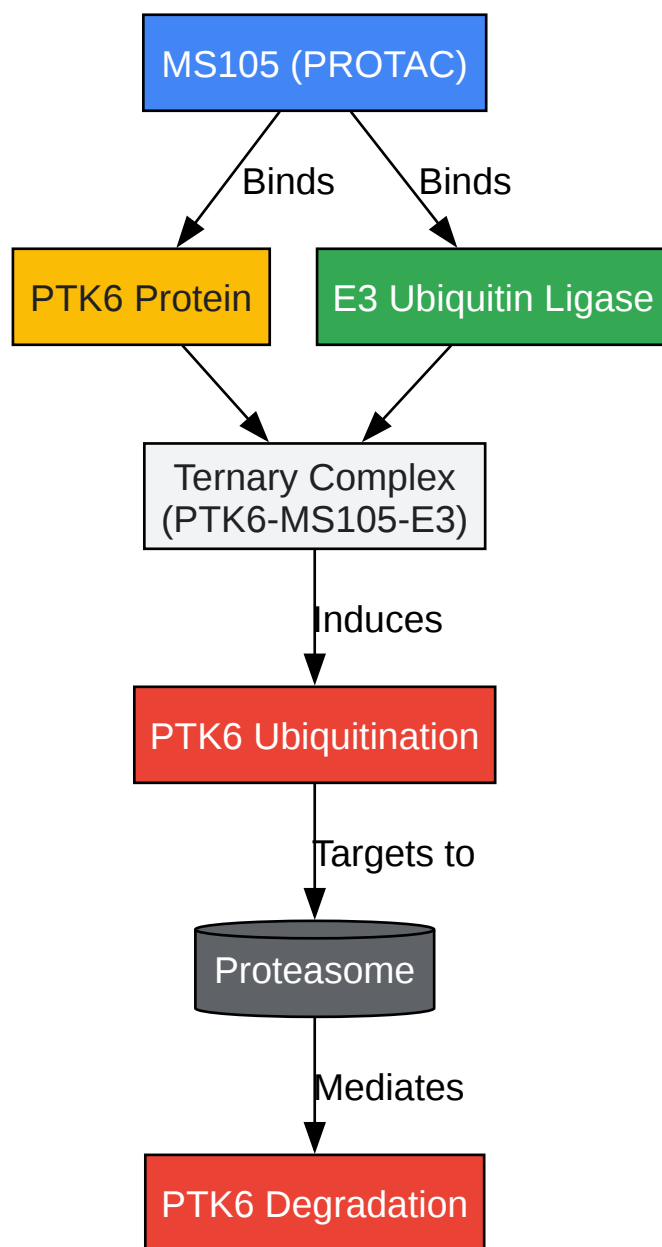
Experimental Protocols

Protocol 4: General Protocol for Protein Degradation Assay (Western Blot)

- Prepare a stock solution of MS105 in DMSO (e.g., 10 mM).
- Culture breast cancer cells (e.g., MDA-MB-231) to ~70-80% confluency.
- Treat the cells with varying concentrations of MS105 (and a DMSO vehicle control) for a set time course (e.g., 4, 8, 12, 24 hours).
- Lyse the cells and collect the protein lysate.
- Perform a Western blot analysis using an anti-PTK6 antibody to determine the extent of protein degradation.

Mechanism of Action

MS105 is a heterobifunctional molecule that simultaneously binds to PTK6 and an E3 ubiquitin ligase. This forms a ternary complex, leading to the ubiquitination of PTK6 and its subsequent degradation by the proteasome. This eliminates both the kinase-dependent and kinase-independent functions of PTK6.



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Caption: General Mechanism of MS105 PROTAC Action.

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